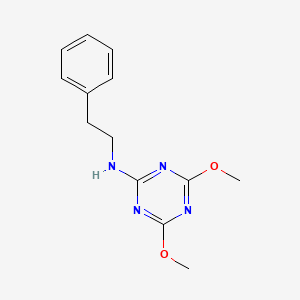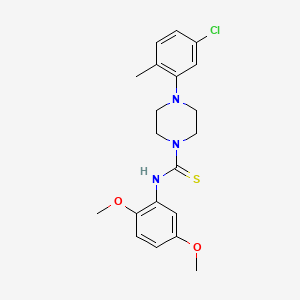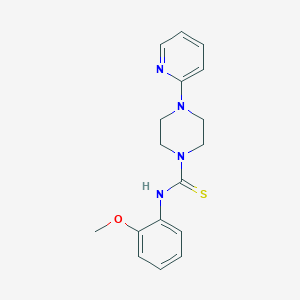![molecular formula C19H19FN4O B10862462 2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol](/img/structure/B10862462.png)
2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a quinazolin-4-ol core linked to a piperazine ring substituted with a 4-fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol typically involves multiple steps, starting with the preparation of the quinazolin-4-ol core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced via a nucleophilic substitution reaction, where the 4-fluorophenyl group is attached to the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to ensure its quality for further applications.
化学反应分析
Types of Reactions
2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
科学研究应用
Chemistry: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects. Pathways involved in its action include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}quinazolin-4-ol
- 2-{[4-(4-Methylphenyl)piperazin-1-yl]methyl}quinazolin-4-ol
- 2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol
Uniqueness
2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s binding interactions and stability, making it distinct from its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H19FN4O |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H19FN4O/c20-14-5-7-15(8-6-14)24-11-9-23(10-12-24)13-18-21-17-4-2-1-3-16(17)19(25)22-18/h1-8H,9-13H2,(H,21,22,25) |
InChI 键 |
NUBFTZCNEOXMTF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862384.png)

![(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862395.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate](/img/structure/B10862404.png)
![1-ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione](/img/structure/B10862408.png)
![4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B10862417.png)
![N-(4-chlorophenyl)-2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10862423.png)
![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10862429.png)
![2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B10862436.png)
![5,6-dimethyl-7-(4-methylphenyl)-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10862447.png)
![3-{2-[(4-Chlorophenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}-1-propanol](/img/structure/B10862450.png)

![1-Ethanone, 1-[4-acetyl-1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-](/img/structure/B10862480.png)

